molecular formula C14H16O4 B2988466 6,7-Diethoxy-4-methylcoumarin CAS No. 314744-06-4

6,7-Diethoxy-4-methylcoumarin

Cat. No. B2988466
CAS RN: 314744-06-4
M. Wt: 248.278
InChI Key: BVALWPRSDDHKIU-UHFFFAOYSA-N
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Description

6,7-Diethoxy-4-methylcoumarin is a fluorogenic substrate and is also a metabolite of Cordyceps militaris . It has the empirical formula C14H16O4 and a molecular weight of 248.27 .


Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin, a related compound, has been achieved by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .


Molecular Structure Analysis

The molecular structure of 6,7-Diethoxy-4-methylcoumarin consists of a coumarin core structure with two ethoxy groups at positions 6 and 7 and a methyl group at position 4 .


Physical And Chemical Properties Analysis

6,7-Diethoxy-4-methylcoumarin is a white to orange to green powder . It is soluble in DMF, acetonitrile, alcohols, and chloroform . It has a melting point of 98-100°C .

Scientific Research Applications

Fluorescence Studies

6,7-Diethoxy-4-methylcoumarin: is used in fluorescence studies due to its fluorogenic properties. It serves as a substrate for the measurement of cytochrome-mediated monooxygenase or “mixed function” oxidase systems .

Biological Activity

Coumarin derivatives are known for their good biological activity. They have application value in creating fluorescent probes and are studied for their potential medicinal properties .

Anti-Inflammatory Research

Research has been conducted on the anti-inflammatory effects of coumarin derivatives like 6,7-Diethoxy-4-methylcoumarin . These studies focus on understanding the mechanisms by which these compounds reduce inflammation and related expressions in cellular models .

Synthesis of Pharmaceutical Compounds

Coumarins, including 6,7-Diethoxy-4-methylcoumarin , are used in the synthesis of various pharmaceutical compounds due to their choleretic properties and ability to relax bile duct sphincters .

Biocatalysis

The compound has been studied for its role in biocatalytic processes, such as regioselective acylation, which is a key step in the synthesis of novel pharmaceuticals .

Antioxidant Properties

Some coumarin derivatives exhibit antioxidant properties, which are being explored for therapeutic applications.

Sigma-Aldrich De Gruyter MDPI SAGE Journals

Safety and Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .

Future Directions

Coumarin derivatives have attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Therefore, future research may focus on exploring new synthetic routes to coumarin derivatives, investigating their biological properties, and optimizing their synthesis conditions for industrial production .

properties

IUPAC Name

6,7-diethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-4-16-12-7-10-9(3)6-14(15)18-11(10)8-13(12)17-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVALWPRSDDHKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diethoxy-4-methylcoumarin

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